MC1R Binding Affinity and Subtype Selectivity: Nonapeptide-1 vs. JNJ-10229570 and Other MC1R Ligands
Nonapeptide-1 (153N-6) binds human MC1R with a Ki of 40 nM in COS-1 cells expressing recombinant human melanocortin receptors, demonstrating the highest affinity among four peptide ligands tested (MSH-B, HP-228, GHRP-6, 153N-6) in a single-study head-to-head comparison [1]. The small-molecule MC1R/MC5R antagonist JNJ-10229570 exhibits an IC50 of 270 nM for MC1R in a radioligand binding assay—a 6.75-fold lower potency compared to Nonapeptide-1 measured under comparable recombinant human MC1R expression systems . Critically, Nonapeptide-1 displays pronounced subtype selectivity: its affinity for MC1R (40 nM) is 11.75-fold higher than for MC3R (Ki = 470 nM), 33.5-fold higher than for MC4R (Ki = 1,340 nM), and 60-fold higher than for MC5R (Ki = 2,400 nM) [1]. This selectivity profile is functionally significant because off-target MC4R antagonism is associated with appetite dysregulation, while MC5R antagonism affects sebaceous gland function—neither of which is relevant to skin pigmentation applications [2].
| Evidence Dimension | MC1R binding affinity (Ki) and subtype selectivity ratios |
|---|---|
| Target Compound Data | Nonapeptide-1: MC1R Ki = 40 nM; MC3R Ki = 470 nM; MC4R Ki = 1,340 nM; MC5R Ki = 2,400 nM |
| Comparator Or Baseline | JNJ-10229570: MC1R IC50 = 270 nM, MC5R IC50 = 200 nM (poor MC1R selectivity). MSH-B, HP-228, GHRP-6: broader or lower MC1R selectivity in same assay panel. |
| Quantified Difference | Nonapeptide-1 displays 6.75× higher MC1R affinity than JNJ-10229570; 11.75×–60× selectivity over MC3R–MC5R (vs. JNJ-10229570 which is essentially non-selective between MC1R and MC5R). |
| Conditions | Competition binding assays in COS-1 cells transiently expressing individual recombinant human MC1R, MC3R, MC4R, and MC5R (Schiöth et al., 1997). JNJ-10229570 data from 125I-NDP-α-MSH radioligand displacement in cells expressing human MC1R/MC5R (MCE datasheet). |
Why This Matters
The 60× selectivity window over MC5R directly reduces the risk of unintended sebaceous gland modulation, a known liability of non-selective MC1R antagonists such as JNJ-10229570, making Nonapeptide-1 the preferred choice for skin pigmentation research where melanocyte-specific targeting is paramount.
- [1] Schiöth, H.B., Muceniece, R., Wikberg, J.E.S., et al. Characterization of the binding of MSH-B, HP-228, GHRP-6 and 153N-6 to the human melanocortin receptor subtypes. Neuropeptides 31(6), 565-571 (1997). View Source
- [2] Abdel-Malek, Z., Suzuki, I., Tada, A., Im, S., Akcali, C. The melanocortin-1 receptor and human pigmentation. Ann N Y Acad Sci 885, 117-133 (1999). View Source
